molecular formula C10H12BrN5O2 B13500166 tert-butylN-{3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-yl}carbamate CAS No. 2680828-92-4

tert-butylN-{3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-yl}carbamate

Cat. No.: B13500166
CAS No.: 2680828-92-4
M. Wt: 314.14 g/mol
InChI Key: CXIKLWONYBAGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-{3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-yl}carbamate: is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.

Preparation Methods

The synthesis of tert-butyl N-{3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-yl}carbamate typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization. Common synthetic routes include:

Chemical Reactions Analysis

tert-butyl N-{3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-yl}carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-{3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-yl}carbamate involves the inhibition of specific protein kinases. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition can lead to the suppression of cell proliferation and survival pathways .

Comparison with Similar Compounds

tert-butyl N-{3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-yl}carbamate can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can influence their biological activity and specificity.

Properties

CAS No.

2680828-92-4

Molecular Formula

C10H12BrN5O2

Molecular Weight

314.14 g/mol

IUPAC Name

tert-butyl N-(3-bromo-2H-pyrazolo[3,4-d]pyrimidin-4-yl)carbamate

InChI

InChI=1S/C10H12BrN5O2/c1-10(2,3)18-9(17)14-7-5-6(11)15-16-8(5)13-4-12-7/h4H,1-3H3,(H2,12,13,14,15,16,17)

InChI Key

CXIKLWONYBAGLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=NC2=NNC(=C21)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.